2,4-dimethoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is characterized by the presence of two methoxy groups, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2,4-dimethoxy-3-methylbenzene (also known as 2,4-dimethoxytoluene). The process can be summarized as follows:
Sulfonation Reaction: The starting material, 2,4-dimethoxytoluene, is reacted with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). This reaction introduces the sulfonyl chloride group (-SO2Cl) to the benzene ring.
Amidation Reaction: The sulfonyl chloride intermediate is then treated with ammonia (NH3) or an amine to form the sulfonamide group (-SO2NH2).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a sulfonyl hydrazide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2,4-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of 2,4-dimethoxy-3-methylbenzenesulfonic acid.
Substitution: Formation of derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: Lacks the methyl group at the 3-position.
3-Methylbenzenesulfonamide: Lacks the methoxy groups at the 2- and 4-positions.
2,4-Dimethoxy-3-methylbenzoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
Uniqueness
2,4-Dimethoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups on the benzene ring, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
CAS No. |
1368876-79-2 |
---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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